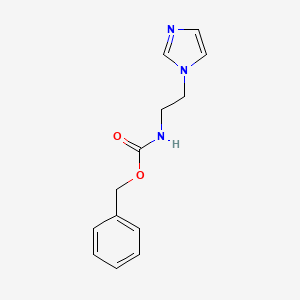

N-Cbz-2-(1-imidazolyl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

benzyl N-(2-imidazol-1-ylethyl)carbamate |

InChI |

InChI=1S/C13H15N3O2/c17-13(15-7-9-16-8-6-14-11-16)18-10-12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2,(H,15,17) |

InChI Key |

SUOHWPYUNFKZLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cbz 2 1 Imidazolyl Ethanamine and Analogues

Retrosynthetic Analysis and Key Disconnections for the Imidazole-Ethanamine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For the N-Cbz-2-(1-imidazolyl)ethanamine backbone, the primary disconnections involve the C-N bond of the amine and the bonds forming the imidazole (B134444) ring.

A logical retrosynthetic approach would first disconnect the Cbz protecting group, leading back to the parent amine, 2-(1-imidazolyl)ethanamine. Further disconnection of the ethanamine side chain from the imidazole ring at the N1-C bond reveals imidazole and a two-carbon electrophile, such as 2-bromoethylamine (B90993) or a protected equivalent. Alternatively, disconnection at the C2-C bond of the imidazole suggests a strategy involving the construction of the imidazole ring onto a pre-existing ethanamine fragment.

The imidazole ring itself can be deconstructed through several established methods. A common disconnection breaks the ring into three components: an ammonia (B1221849) source, an aldehyde, and a 1,2-dicarbonyl compound, which can be traced back to the Debus-Radziszewski-Japp reaction. Modern variations of this multicomponent reaction often utilize α-amino acids as the nitrogen source. researchgate.net

Classical and Modern Approaches to 2-(1-imidazolyl)ethanamine Precursors

Strategies for Imidazole Ring Construction

The formation of the imidazole ring is a cornerstone of this synthesis. Several strategies have been employed, each with its own advantages and limitations.

From α-Amino Acids: The use of α-amino acids as a nitrogen source in multicomponent reactions offers a straightforward route to substituted imidazoles. researchgate.net For instance, the reaction of an α-amino acid, an aldehyde, and a 1,2-dicarbonyl compound can yield the desired imidazole core. This approach is advantageous due to the wide availability of chiral and non-chiral α-amino acids, allowing for the introduction of diversity.

From Amidines: Amidines are another class of valuable precursors for imidazole synthesis. The condensation of an amidine with an α-haloketone is a well-established method for forming the imidazole ring. The choice of the amidine and the α-haloketone determines the substitution pattern on the final imidazole product.

A variety of catalysts have been reported to facilitate the synthesis of imidazole derivatives through one-pot multicomponent reactions, highlighting the ongoing efforts to develop more efficient and sustainable methods. researchgate.net

Methodologies for Introducing the Ethanamine Side Chain

Once the imidazole ring is formed, or concurrently with its formation, the ethanamine side chain must be introduced.

Alkylation of Imidazole: A common and direct method involves the N-alkylation of the imidazole ring with a suitable two-carbon electrophile. Reagents such as 2-chloroethylamine (B1212225) or 2-bromoethylamine hydrobromide can be used, though these can be hazardous. A safer alternative is the use of protected haloethylamines, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Reduction of a Nitrile: Another approach involves the introduction of a cyanomethyl group onto the imidazole ring, followed by reduction of the nitrile to the primary amine. This can be achieved by reacting imidazole with chloroacetonitrile, followed by reduction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

From Histamine: Histamine, which is 2-(1H-imidazol-4-yl)ethanamine, serves as a readily available starting material for certain isomers. However, for the synthesis of 2-(1-imidazolyl)ethanamine, where the ethanamine is at the 1-position, a different synthetic strategy is required.

N-Carbobenzyloxy (Cbz) Protection Strategies for Primary Amines

The protection of the primary amine of 2-(1-imidazolyl)ethanamine is crucial for preventing unwanted side reactions in subsequent synthetic steps. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal by catalytic hydrogenation.

Chemoselective Introduction of the Cbz Group

The introduction of the Cbz group must be chemoselective, targeting the primary amine without reacting with the imidazole ring. The most common reagent for this transformation is benzyl (B1604629) chloroformate (Cbz-Cl). The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

The imidazole ring itself is a nucleophile and can potentially react with Cbz-Cl. However, the primary amine is generally more nucleophilic, allowing for selective protection under carefully controlled conditions.

Optimization of Reaction Conditions for Cbz-Protection

To ensure high yields and selectivity, the reaction conditions for the Cbz protection must be optimized. Key parameters to consider include:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used.

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions.

Base: The choice and stoichiometry of the base are critical. An excess of a mild base is typically employed.

Reaction Time: The progress of the reaction should be monitored, for instance by thin-layer chromatography (TLC), to determine the optimal reaction time.

A typical procedure would involve dissolving 2-(1-imidazolyl)ethanamine in a suitable solvent, cooling the solution, and then slowly adding benzyl chloroformate in the presence of a base. After the reaction is complete, the product is isolated and purified, often by column chromatography.

The successful synthesis of this compound opens the door to a wide range of further chemical modifications, enabling the creation of complex molecules with potential applications in various fields of chemical and biological research.

Below is an interactive data table summarizing the properties of some of the compounds mentioned:

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(1H-imidazol-1-yl)ethanamine | 2-imidazol-1-ylethanamine | C5H9N3 | 111.15 |

| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | 2-(1H-benzimidazol-2-yl)ethanamine | C9H11N3 | 161.20 |

| 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine | 2-(1-ethylimidazol-4-yl)ethanamine | C7H13N3 | 139.20 |

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of novel synthetic routes for this compound and its analogs is driven by the need for more efficient and environmentally benign processes. Innovations in catalysis, reaction activation, and process design are at the forefront of these efforts.

Catalytic and Asymmetric Synthesis Approaches

While specific literature on the direct catalytic asymmetric synthesis of this compound is not abundant, the principles of asymmetric catalysis for related structures provide a clear pathway for future research. The development of chiral catalysts is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For instance, chiral phosphoric acids have been successfully used in the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction, achieving high enantiomeric ratios. nih.gov This approach could potentially be adapted for the asymmetric synthesis of imidazole-containing compounds. Another relevant strategy is the use of dual catalysis systems, such as the combination of N-heterocyclic carbene (NHC) catalysis and photoredox catalysis, which has been applied to the asymmetric α-acylation of tertiary amines. acs.org The application of such a dual catalytic system could be envisioned for the functionalization of precursors to this compound.

Furthermore, the synthesis of C-N axially chiral carbazoles has been achieved through an intramolecular Buchwald-Hartwig amination, demonstrating a transfer of chirality from a C-C to a C-N axis. researchgate.net This highlights the potential for developing stereoselective C-N bond-forming reactions in the synthesis of complex imidazole derivatives. The development of imidazole-based bi- and tridentate nitrogen ligands for asymmetric catalysis also points towards the growing toolbox available for creating chiral imidazole-containing molecules. nih.gov

Microwave-Assisted Synthesis in Imidazole Chemistry

Microwave-assisted organic synthesis (MAOS) has become a popular technique in heterocyclic chemistry due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with easier workup. organic-chemistry.org The application of microwave irradiation to the synthesis of imidazole derivatives is well-documented, offering a significant improvement over conventional heating methods. sigmaaldrich.comsigmaaldrich.com

The synthesis of various imidazole and benzimidazole (B57391) derivatives has been successfully achieved using microwave technology. acs.org For example, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in a green medium. ijacskros.com This method highlights the potential for rapid and efficient synthesis under environmentally friendly conditions. In another example, novel imidazoles were synthesized via a parallel synthetic approach using microwave irradiation, significantly shortening the reaction time compared to conventional heating. organic-chemistry.org

The key advantages of microwave heating stem from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the limitations of conventional heating, where slow and inefficient heat transfer can lead to longer reaction times and the formation of byproducts.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazole Derivatives

| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |

| Substituted Imidazoles | 14-17 h | 22-25 min | Moderate to Good | organic-chemistry.org |

| Imidazo[1,2-a]pyrimidine (B1208166) Derivatives | - | 60-80 min | 46-80 | sigmaaldrich.com |

| Thiazolyl Imidazo Indoles | - | - | Excellent | sigmaaldrich.com |

| Benzo[d]imidazo[2,1-b]thiazoles | - | - | High | ijacskros.com |

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of scalability, safety, and process control. eurekaselect.com The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

The continuous flow synthesis of various imidazole-containing heterocycles has been successfully demonstrated. For instance, a continuous flow process for the production of N-alkyl imidazoles using a fixed-bed acidic zeolite catalyst has been reported, achieving good to excellent yields with high productivity. chromatographytoday.com This method is particularly relevant for the scalable synthesis of precursors to more complex imidazole derivatives.

Furthermore, a fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles has been developed, showcasing the potential for multi-step synthesis without the need for isolation of intermediates. eurekaselect.com This approach significantly streamlines the synthetic process and reduces manual handling. The combination of continuous flow with other advanced techniques, such as photochemistry, has also been explored for the synthesis of fused imidazole derivatives. total-synthesis.com A visible-light-driven continuous-flow decarboxylative annulation using an immobilized ruthenium catalyst enabled the construction of these complex structures in excellent yields with very short reaction times. total-synthesis.com

Table 2: Examples of Continuous Flow Synthesis of Imidazole Derivatives

| Product | Reactor Type | Catalyst | Key Advantage | Reference |

| N-Alkyl Imidazoles | Phoenix Flow Reactor™ | Acidic Zeolite | High Productivity | chromatographytoday.com |

| Imidazo[1,2-a]pyridine-2-carboxylic acids | Microreactor | - | Multi-step synthesis | eurekaselect.com |

| Fused Imidazole Derivatives | PDMS Microreactor | Immobilized Ruthenium | Short reaction time | total-synthesis.com |

| Imidazo-oxadiazoles | Three-microreactor system | - | Integrated extraction | researchgate.net |

Purification and Isolation Methodologies for this compound

The purification of this compound is a critical step to ensure the high purity required for its intended applications. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is typically determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Cbz-protected compounds, recrystallization can be an effective method to remove impurities. In some cases, the addition of a polymer like polyvinylpyrrolidone (B124986) (PVP) during recrystallization can help control crystal growth and prevent the formation of undesired polymorphs. nih.gov

Column chromatography is another powerful technique for the purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials. total-synthesis.com The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

For chiral analogs of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers. Chiral stationary phases (CSPs) are used to achieve this separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have shown broad applicability for the separation of N-protected amino acids, including those with a Cbz protecting group. chromatographytoday.com The mobile phase conditions, including the organic modifier and any additives, are optimized to achieve baseline separation of the enantiomers. sigmaaldrich.comgoogle.com

Table 3: Purification Techniques for N-Cbz Protected Compounds

| Technique | Stationary/Mobile Phase or Solvent | Application | Reference |

| Column Chromatography | Silica gel / Hexane-Ethyl Acetate | General purification of Cbz-protected amines | total-synthesis.com |

| Recrystallization | Ethanol (B145695) / Polyvinylpyrrolidone | Purification and control of polymorphism | nih.gov |

| Chiral HPLC | Teicoplanin-based CSP | Enantiomeric separation of N-Cbz amino acids | chromatographytoday.com |

| Chiral HPLC | Dimethyl-beta-cyclodextrin in mobile phase | Separation of chiral primary amines | nih.gov |

Reactivity and Reaction Mechanisms of N Cbz 2 1 Imidazolyl Ethanamine

Reactivity Profile of the Imidazole (B134444) Moiety

The imidazole ring is a key structural feature that dictates much of the molecule's chemical personality. Its aromaticity and the presence of two nitrogen atoms create a nuanced reactivity profile.

Protonation and Tautomerism of the Imidazole Ring

The imidazole ring is classified as amphoteric, meaning it can act as both an acid and a base. nih.gov The nitrogen atom at the 3-position (N-3), which is an sp2-hybridized "pyridinic" nitrogen, possesses a lone pair of electrons in an sp2 orbital in the plane of the ring. This makes it the primary site for protonation. In the presence of acid, N-Cbz-2-(1-imidazolyl)ethanamine can accept a proton at this N-3 position to form a stable imidazolium (B1220033) salt. nih.gov The pKaH for imidazole itself is approximately 7.1, indicating it acts as a relatively strong base. nih.gov

Tautomerism is a characteristic feature of the imidazole ring, where a hydrogen atom can be located on either of the two nitrogen atoms. nih.gov However, in this compound, the nitrogen at the 1-position (N-1) is substituted with the 2-ethanamine chain. This substitution prevents the classic annular tautomerism seen in unsubstituted or symmetrically substituted imidazoles, as the proton cannot migrate between the two nitrogen atoms. nih.gov Therefore, the structure is fixed with the ethylamine (B1201723) group at the N-1 position. While tautomeric exchange is not possible for the core this compound structure, studies on related benzimidazole (B57391) systems show that in solution, a rapid proton exchange can occur if a proton source is available, leading to an averaging of NMR signals. mdpi.com

Electrophilic and Nucleophilic Reactivity of Imidazole Nitrogen Atoms

The reactivity of the imidazole nitrogen atoms is distinct. The N-1 "pyrrolic" nitrogen has its lone pair involved in the aromatic π-system, making it non-basic and non-nucleophilic. In contrast, the N-3 "pyridinic" nitrogen's lone pair is available for chemical reactions, rendering it nucleophilic. nih.govresearchgate.net

This nucleophilicity allows the N-3 atom to attack various electrophiles. For example, it can participate in alkylation reactions or act as an intramolecular nucleophile in multicomponent reactions, such as the interrupted Ugi reaction, where it can trap a nascent nitrilium ion. mdpi.com This reactivity is a cornerstone of imidazole chemistry, enabling the synthesis of more complex heterocyclic systems. mdpi.com While the Cbz-protected amine is generally less reactive, the imidazole nitrogen provides an alternative site for chemical modification.

Potential for Coordination Chemistry (e.g., with transition metals in catalysis)

The imidazole ring is a well-known ligand in coordination chemistry, frequently found in the active sites of metalloenzymes. nih.gov The N-3 nitrogen atom of this compound, with its available lone pair, can readily coordinate to transition metal ions. This interaction can lead to the formation of stable metal complexes. nih.gov

The entire molecule can act as a bidentate or even tridentate ligand. The potential coordination sites include:

The N-3 nitrogen of the imidazole ring.

The carbonyl oxygen of the Cbz group.

The nitrogen atom of the amine group (after deprotection).

This ability to form complexes with metals like platinum, copper, and others opens avenues for its use in catalysis and the development of bioinorganic compounds. nih.gov For instance, imidazole-containing complexes have been investigated for their ability to interact with DNA, showing potential in the design of anticancer agents. nih.gov

Reactivity of the Cbz-Protected Amine Group

The N-benzyloxycarbonyl (N-Cbz) group is a widely used protecting group in organic synthesis. Its primary role is to decrease the nucleophilicity of the amine, but the carbamate (B1207046) linkage itself can participate in specific chemical transformations.

Functional Group Transformations Involving the Carbamate Linkage

The carbamate functionality in this compound is generally stable but can be converted into other functional groups under specific conditions. One notable transformation is the conversion of N-Cbz protected amines into amides. A one-pot procedure has been developed where the N-Cbz amine reacts with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate intermediate in situ. This reactive intermediate is then trapped by a Grignard reagent to form the corresponding amide in high yield. rsc.org

This method bypasses the traditional two-step process of deprotection followed by acylation, offering a more efficient synthetic route. rsc.org The carbamate can also be a precursor for other reactions, such as those involving radical cleavage under specific photocatalytic conditions. researchgate.net

| Transformation | Reagents | Intermediate | Product | Reference |

| Amidation | 1. 2-Chloropyridine, (CF₃SO₂)₂O2. Grignard Reagent (R-MgX) | Isocyanate | Amide | rsc.org |

Deprotection Strategies for the N-Cbz Group

The removal of the Cbz group to liberate the free amine is a crucial step in many synthetic sequences. Several methods are available, offering a range of conditions to suit different substrates. total-synthesis.com

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via reduction, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com A related technique, transfer hydrogenation, uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) in place of H₂ gas, which can be advantageous for safety and practical reasons. total-synthesis.comresearchgate.net

Acidic Cleavage: While generally stable to acids, the Cbz group can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr) or aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). total-synthesis.comnih.gov The AlCl₃/HFIP method is notable for its mildness (ambient temperature) and orthogonality to other protecting groups like O- and N-benzyl groups. nih.gov

Nucleophilic Cleavage: Certain nucleophiles can also effect the deprotection of the Cbz group. A mixture of 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide can cleave the carbamate at elevated temperatures. organic-chemistry.orgorganic-chemistry.org For N-Cbz protected imidazoles specifically, a novel and mild method using low-carbon alcohols like methanol (B129727) or ethanol (B145695) has been shown to be effective. eurekaselect.com

| Deprotection Method | Key Reagents | Conditions | Key Features | References |

| Hydrogenolysis | H₂, Pd/C | Atmospheric or higher pressure | Clean, common, but uses flammable H₂ gas | total-synthesis.comresearchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Microwave irradiation can accelerate | Avoids H₂ gas | researchgate.net |

| Acidic Cleavage | AlCl₃, HFIP | Ambient temperature | Mild, selective over benzyl (B1604629) groups | nih.gov |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C | Useful for sensitive substrates | organic-chemistry.orgorganic-chemistry.org |

| Alcoholysis | Methanol or Ethanol | Room Temperature | Mild, effective for N-Cbz imidazoles | eurekaselect.com |

Intermolecular and Intramolecular Reactions of this compound

The reactivity of this compound is characterized by the interplay between the imidazole ring and the carbamate-protected amine. This structure allows for a range of intermolecular and intramolecular reactions, making it a versatile building block in organic synthesis.

Amidation Reactions:

N-Cbz-protected amines, including this compound, can be readily converted into their corresponding amides. A one-pot synthesis method has been developed that facilitates this transformation under mild conditions. nih.gov This process involves the in situ generation of isocyanate intermediates from the N-Cbz-protected amine in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to yield the desired amides in high yields. nih.gov This method is effective for a variety of N-Cbz-protected aliphatic and aryl amines. nih.gov

The general applicability of this amidation protocol has been demonstrated with a range of substrates. For instance, N-Cbz-protected benzylic and cyclohexyl amines have been successfully transformed into their corresponding amides using this procedure. nih.gov The reaction's success is attributed to the formation of a highly reactive isocyanate intermediate that readily couples with the Grignard reagent. nih.gov

Table 1: Scope of Amidation from N-Cbz-protected Amines and Grignard Reagents nih.gov

| N-Cbz-Amine Substrate | Grignard Reagent | Product | Yield (%) |

| N-Cbz-benzylamine | Phenylmagnesium bromide | N-Benzylbenzamide | 92 |

| N-Cbz-cyclohexylamine | Ethylmagnesium bromide | N-Cyclohexylpropionamide | 88 |

| N-Cbz-aniline | Methylmagnesium bromide | N-Phenylacetamide | 95 |

Reaction conditions: N-Cbz-amine (1.0 mmol), 2-chloropyridine (2.0 mmol), Tf₂O (1.3 mmol), Grignard reagent (1.5 mmol), CH₂Cl₂ (4 mL), 30 min.

Alkylation Reactions:

The imidazole moiety of this compound presents opportunities for alkylation reactions. Generally, 1-hydroxyimidazoles can be alkylated at two primary positions: the oxygen atom of the 1-hydroxy group or the nitrogen atom at position 3 of the imidazole ring. researchgate.net However, studies have shown that alkylation often proceeds selectively at the hydroxy group, leading to the formation of N-alkoxy derivatives. researchgate.net For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides in the presence of potassium carbonate in DMF at room temperature selectively yields 1-benzyloxyimidazoles. researchgate.net

In cases where the imidazole ring itself is the target of alkylation, N-alkylation products such as 1-alkylimidazole 3-oxides can be synthesized, often through condensation reactions starting from acyclic precursors. researchgate.net

The bifunctional nature of molecules containing an imidazole ring and a reactive side chain lends itself to various cyclization and annulation strategies to form more complex heterocyclic systems. For example, imidazo-methanol derivatives can undergo substitution with reagents like chloroacetylchloride, followed by a cyclization reaction to form 1,4-imidazoxazinone derivatives. nih.gov The mechanism of this cyclization involves the initial attack of the hydroxyl group on the electrophilic acyl carbonyl, followed by intramolecular substitution at the nitrogen of the imidazole ring. nih.gov

Annulation strategies can also be employed to construct fused heterocyclic systems. For example, a domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been used to achieve the diastereospecific formation of trans-2,3-dihydrobenzofurans. researchgate.net While not directly involving this compound, these strategies highlight the potential for similar transformations with appropriately functionalized imidazole derivatives.

Mechanistic Investigations of Key Transformations

In cyclization reactions, the formation of intermediates can be isolated and studied to understand the reaction pathway. For instance, in the synthesis of 1,4-imidazoxazinone derivatives, intermediate products have been isolated, which helps in discussing the path of the reaction under different conditions. nih.gov

A plausible mechanism for the synthesis of amides from protected amines involves the initial activation of the carbamate, followed by elimination to form the isocyanate intermediate, which is then attacked by the nucleophilic Grignard reagent. nih.gov

Asymmetric transformations are critical for the synthesis of chiral molecules with specific biological activities. In reactions involving prochiral substrates or chiral catalysts, the stereochemical outcome is of paramount importance.

For instance, the asymmetric synthesis of novel (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino)acetamides has been described. nih.gov This synthesis involves the reduction of o-nitrobenzyl oxime ethers with borane (B79455) in the presence of chiral oxazaborolidene catalysts, leading to the corresponding amines with moderate enantiomeric excess. nih.gov These chiral amines can then be further functionalized.

Catalytic asymmetric intramolecular aminopalladation is another powerful method for the enantioselective synthesis of five-membered nitrogen heterocycles. nih.gov This approach utilizes ferrocenyloxazoline palladacycles as catalysts and proceeds through Pd(II) intermediates to yield products with high enantiomeric excess. nih.gov For example, prochiral allylic N-arylsulfonylcarbamates can be cyclized to form 4-vinyloxazolidin-2-ones in high yield and up to 99% ee. nih.gov

The stereochemical outcome of a reaction can be influenced by steric interactions between a chiral center and a functional group. researchgate.net Chiral auxiliaries are often employed to control the stereoselectivity of a reaction by directing the approach of a reagent to a specific face of the molecule. researchgate.net

Applications of N Cbz 2 1 Imidazolyl Ethanamine As a Synthetic Building Block

Role in the Modular Construction of Complex Organic Scaffolds

The bifunctional nature of N-Cbz-2-(1-imidazolyl)ethanamine, possessing both a nucleophilic imidazole (B134444) ring and a protected primary amine, renders it a valuable component in the modular assembly of intricate molecular architectures. The carbobenzyloxy (Cbz) protecting group on the amine allows for the selective reaction of the imidazole nitrogen, enabling a stepwise and controlled construction of the target scaffold.

Research has demonstrated the utility of related N-substituted imidazoles in the synthesis of N-heterocyclic carbene (NHC) precursors. While direct studies on this compound in this context are not prevalent, the underlying principles suggest its potential. The imidazole moiety can be alkylated or arylated to form imidazolium (B1220033) salts, which are direct precursors to NHCs. The presence of the protected ethylamine (B1201723) side chain offers a handle for further functionalization, allowing for the incorporation of this unit into larger, more complex systems. This modular approach is crucial for creating libraries of compounds with diverse functionalities.

Precursor for Advanced Heterocyclic Systems

This compound serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The imidazole ring itself can act as a nucleophile in various cyclization reactions. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been reported from related imidazole-containing precursors. This class of fused heterocycles is of interest in medicinal chemistry.

The general strategy involves the reaction of the imidazole nitrogen with a suitable electrophile that also contains a second reactive site, leading to a subsequent cyclization event. The protected amine on the side chain of this compound can be deprotected at a later stage to introduce another point of diversity or to participate in a subsequent ring-forming reaction, leading to polycyclic systems.

Utilization in the Synthesis of N-Containing Molecules and Derivatives

The primary amine, unmasked from the Cbz-protected precursor, is a key functional group for the introduction of a wide range of nitrogen-containing functionalities. Standard synthetic transformations can be employed to convert the amine into amides, sulfonamides, ureas, and other derivatives. This versatility allows for the systematic modification of a lead compound to explore structure-activity relationships.

For example, the free amine can be acylated with various carboxylic acids or their derivatives to generate a library of amides. These amides can then be evaluated for their biological properties. The imidazole ring remains as a constant structural feature, while the nature of the acyl group can be varied to fine-tune the molecule's characteristics.

Contributions to Libraries for Chemical Space Exploration

The concept of chemical space exploration is central to modern drug discovery and materials science. Building block molecules like this compound are instrumental in the generation of diverse chemical libraries. Its bifunctionality allows for a combinatorial approach to synthesis, where different reaction partners can be introduced at both the imidazole and the amine functionalities.

The generation of such libraries enables the high-throughput screening for compounds with desired biological activities or material properties. The inherent structural features of the imidazole ring, such as its ability to act as a hydrogen bond donor and acceptor, combined with the diverse functionalities that can be introduced via the ethylamine side chain, make this compound a potentially valuable contributor to the expansion of accessible chemical space.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N-Cbz-2-(1-imidazolyl)ethanamine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to map the connectivity and spatial relationships of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The benzylic protons of the Cbz protecting group are expected to appear as a singlet, while the aromatic protons of the benzyl (B1604629) group will present as a multiplet. The protons of the imidazole (B134444) ring will exhibit distinct chemical shifts, and the ethyl bridge will show characteristic triplet or multiplet signals corresponding to the -CH₂-CH₂- moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shift of each unique carbon atom. This includes the carbonyl carbon of the carbamate (B1207046), the aromatic carbons of the benzyl group, the carbons of the imidazole ring, and the aliphatic carbons of the ethyl chain.

2D NMR Techniques (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): Establishes the connectivity between adjacent protons, for instance, confirming the coupling between the two methylene (B1212753) groups of the ethyl linker.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity between the ethyl chain, the imidazole ring, and the Cbz group.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Imidazole H | ~7.5 | s | - |

| Imidazole H | ~7.0 | s | - |

| Imidazole H | ~6.9 | s | - |

| Benzyl Ar-H | ~7.3 | m | - |

| Benzyl CH₂ | ~5.1 | s | - |

| N-CH₂ | ~4.2 | t | ~6.0 |

| C-CH₂ | ~3.5 | t | ~6.0 |

| NH | ~5.8 | t | ~5.5 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is employed to determine the precise molecular weight of this compound, which allows for the calculation of its elemental composition with high accuracy. This technique is critical for confirming the molecular formula of the synthesized compound. Furthermore, fragmentation analysis (MS/MS) provides valuable structural information by identifying characteristic fragment ions. For instance, the loss of the benzyl group or cleavage at the carbamate linkage would produce predictable fragment masses, further corroborating the structure.

| Analysis Type | Expected Value |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Exact Mass | 245.1164 |

| Molecular Weight | 245.28 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H group of the carbamate (around 3300 cm⁻¹), the C=O of the carbamate (around 1700 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations of the benzyl and imidazole rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It can be useful for identifying the symmetric vibrations of the aromatic rings and other specific skeletal vibrations.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch (Carbamate) | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=O Stretch (Carbamate) | ~1700 |

| C=C and C=N Stretch (Aromatic/Imidazole) | ~1600-1450 |

| C-O Stretch (Carbamate) | ~1250 |

X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)

Should this compound be a crystalline solid, single-crystal X-ray diffraction offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and properties of the compound. The successful application of this method is contingent on the ability to grow single crystals of sufficient size and quality.

Computational and Theoretical Studies on N Cbz 2 1 Imidazolyl Ethanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide a detailed picture of the electron distribution within the molecule.

For N-Cbz-2-(1-imidazolyl)ethanamine, the molecular geometry is characterized by the spatial arrangement of the benzyl (B1604629) group, the carbamate (B1207046) linker, the ethyl chain, and the imidazole (B134444) ring. The bond lengths and angles are influenced by the hybridization of the atoms and the steric and electronic effects of the neighboring groups. For instance, the C-N bond in the carbamate group and the C-N bonds within the imidazole ring are expected to have partial double bond character. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound Fragments

| Parameter | Bond/Angle | Predicted Value | Basis of Prediction |

| Bond Length | C=O (carbamate) | ~1.23 Å | DFT calculations on N-Cbz protected amino acids. |

| Bond Length | C-N (carbamate) | ~1.35 Å | DFT calculations on N-Cbz protected amino acids. |

| Bond Length | C-N (imidazole ring) | ~1.38 Å | DFT studies on 1-substituted imidazoles. researchgate.net |

| Bond Angle | O=C-N (carbamate) | ~125° | DFT calculations on N-Cbz protected amino acids. |

| Dihedral Angle | C-C-N-C (ethyl-imidazole) | Varies | Conformational analysis of similar structures. |

The electronic structure analysis involves mapping the electron density and identifying regions of high or low electron concentration. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carbamate group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic rings and the ethyl linker are more electropositive.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

DFT is a versatile computational method used to predict a wide range of molecular properties, including reactivity and spectroscopic signatures. niscpr.res.innih.gov

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, a key component of DFT, helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this aspect. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring and the phenyl group of the Cbz moiety, while the LUMO may be distributed over the carbamate and the imidazole ring.

Spectroscopic Property Prediction: DFT calculations can accurately predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. niscpr.res.in

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the C=O stretching of the carbamate group (typically around 1700 cm⁻¹), N-H stretching (if present as a secondary amine before protection), C-N stretching, and various vibrations associated with the aromatic rings. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region | Basis of Prediction |

| IR | C=O Stretch (Carbamate) | 1690-1720 cm⁻¹ | DFT studies on N-Cbz compounds. |

| ¹H NMR | Imidazole Protons | δ 7.0-8.0 ppm | DFT calculations on imidazole derivatives. niscpr.res.in |

| ¹H NMR | Benzyl Protons (Cbz) | δ 7.2-7.4 ppm | Experimental data for Cbz-protected amines. |

| ¹³C NMR | C=O (Carbamate) | δ 155-157 ppm | DFT studies on N-Cbz protected amino acids. |

| ¹³C NMR | Imidazole Carbons | δ 115-140 ppm | DFT calculations on imidazole derivatives. niscpr.res.in |

Mechanistic Computational Modeling of Reactions Involving the Compound

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating activation energies.

One of the most relevant reactions for this compound is the deprotection of the N-Cbz group. The standard method for Cbz deprotection is hydrogenolysis, which involves the use of a catalyst like palladium on carbon (Pd/C) and a hydrogen source. total-synthesis.com Computational studies can model the interaction of the Cbz group with the catalyst surface and the subsequent cleavage of the C-O bond. DFT calculations can elucidate the reaction pathway, showing the step-by-step transformation from the protected amine to the free amine, toluene, and carbon dioxide. researchgate.net

Another area of interest is the reactivity of the imidazole ring, which can participate in various reactions such as N-alkylation or reactions involving the C2 position. Computational modeling can predict the most likely sites of reaction and the energy barriers associated with different reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov This is particularly useful for flexible molecules like this compound, which has several rotatable bonds.

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule by simulating its movements at a given temperature. researchgate.net This allows for the identification of the most stable conformers and the energy barriers between them. The flexibility of the ethyl linker and the orientation of the Cbz group relative to the rest of the molecule are key aspects that can be studied. The results of such simulations are often visualized as a Ramachandran-like plot, showing the preferred dihedral angles.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvent molecules or biological macromolecules. nih.gov By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the solvation shell and the nature of intermolecular forces such as hydrogen bonds and van der Waals interactions. This is crucial for understanding its solubility and behavior in different environments. For instance, the imidazole nitrogen and carbamate oxygens can act as hydrogen bond acceptors.

Future Directions and Emerging Research Avenues

Development of Chemo- and Regioselective Functionalization Strategies

The functionalization of N-Cbz-2-(1-imidazolyl)ethanamine presents a compelling challenge due to the presence of multiple reactive sites: the imidazole (B134444) ring, the carbamate-protected amine, and the benzyl (B1604629) group. Future research will focus on developing sophisticated chemo- and regioselective strategies to modify this molecule with precision.

The imidazole ring itself contains two nitrogen atoms and three carbon atoms, each with distinct reactivity. The N-1 nitrogen is already substituted, but the N-3 nitrogen (the pyridine-like nitrogen) is a prime site for electrophilic attack or coordination. youtube.com The carbon atoms of the imidazole ring (C2, C4, and C5) are susceptible to various functionalization reactions, including metal-catalyzed C-H activation. The development of directing groups, which are coordinating moieties that guide a metal catalyst to a specific C-H bond, will be crucial for achieving high regioselectivity in these transformations. rsc.orgrsc.org For instance, the ethylamine (B1201723) side chain or a strategically placed functional group could act as an internal ligand to direct metallation to a specific position on the imidazole ring.

Furthermore, selective manipulation of the Cbz (carboxybenzyl) protecting group offers another avenue for diversification. While typically removed under hydrogenolysis conditions, developing orthogonal deprotection strategies would allow for selective unmasking of the primary amine, enabling its participation in subsequent reactions while the imidazole core remains untouched. Conversely, functionalization of the aromatic ring of the Cbz group itself, prior to or after its installation, could introduce additional diversity.

Key research goals in this area will include:

Selective C-H Functionalization: Utilizing transition metal catalysis (e.g., with rhodium, palladium, or ruthenium) to selectively introduce substituents at the C2, C4, or C5 positions of the imidazole ring. nih.gov

N-3 Functionalization: Exploring reactions that target the pyridine-like nitrogen, such as alkylation or arylation, to generate imidazolium (B1220033) salts which can serve as precursors for other applications.

Orthogonal Protection/Deprotection: Designing synthetic routes that allow for the independent manipulation of the imidazole ring and the ethylamine side chain.

Exploration of this compound in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, and multicomponent reactions (MCRs), where three or more reactants combine in one step, represent highly efficient methods for building molecular complexity. nih.govnih.gov this compound is an ideal candidate for exploration in these advanced synthetic strategies due to its bifunctional nature.

The imidazole moiety and the (deprotected) amine can act as two distinct reactive centers. For example, a cascade reaction could be initiated at the imidazole ring, followed by an intramolecular cyclization involving the ethylamine side chain to construct novel heterocyclic scaffolds. researchgate.net In the context of MCRs, this compound or its deprotected form could serve as a key building block, providing both an amine and a nucleophilic imidazole component. youtube.comrsc.org Researchers have successfully used various imidazole derivatives in MCRs to synthesize highly substituted heterocyclic products. acs.orgmatilda.sciencenih.gov

Future investigations will likely pursue:

Intramolecular Cascade Reactions: Designing substrates derived from this compound that can undergo sequential reactions to form complex fused or spirocyclic ring systems.

Novel Multicomponent Reactions: Employing this compound as a bifunctional component in known MCRs (like the Ugi or Passerini reaction after deprotection) or in the development of entirely new MCRs.

Tandem Catalysis/Cascade Sequences: Combining a catalytic transformation (e.g., C-H activation on the imidazole) with a subsequent cascade process to rapidly generate diverse molecular architectures from a single starting material.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid execution and analysis of a large number of experiments. nih.gov Integrating this compound into these platforms can significantly accelerate the discovery of its applications.

Automated synthesis platforms, which can perform reactions, workups, and purifications with minimal human intervention, are becoming increasingly sophisticated. merckmillipore.comsynthiaonline.com These systems could be used to systematically explore the reaction space for the functionalization of this compound. For instance, an automated synthesizer could prepare a library of derivatives by reacting the parent compound with a diverse set of electrophiles or coupling partners under various conditions.

HTE, often performed in microtiter plate formats (e.g., 96- or 1536-well plates), allows for the rapid screening of catalysts, ligands, and reaction conditions. scienceintheclassroom.org This approach would be invaluable for:

Optimizing Synthetic Routes: Quickly identifying the best conditions (catalyst, solvent, temperature) for the synthesis or functionalization of this compound.

Discovering Catalytic Activity: Screening the compound and its derivatives as ligands in a wide array of catalytic reactions. rsc.orgacs.org For example, a library of metal complexes derived from this compound could be rapidly tested for activity in cross-coupling, hydrogenation, or other important transformations.

The data generated from these HTE campaigns can be used to build predictive models and guide further research, creating a data-driven cycle of discovery. acs.org

Design of Novel Catalytic Systems Utilizing its Imidazole Moiety

The imidazole moiety is a privileged structure in catalysis. nih.govresearchgate.net It can act as a nucleophilic catalyst, a Brønsted base, or, most significantly, as a precursor to N-heterocyclic carbenes (NHCs). researchgate.netnih.gov NHCs are powerful ligands for transition metals and are also effective organocatalysts in their own right. upenn.edudntb.gov.ua

Future research will undoubtedly focus on leveraging the imidazole ring of this compound to design novel catalytic systems.

| Potential Catalytic Application | Design Strategy |

| NHC-Metal Catalysis | Functionalization of the N-3 nitrogen followed by deprotonation at C2 would generate an NHC. The Cbz-protected ethylamine side chain could sterically tune the catalyst's active site or influence its solubility and stability. researchgate.netrsc.org |

| Organocatalysis | The imidazole itself can catalyze certain reactions, such as ester hydrolysis. youtube.com As an NHC, it could be used in a variety of organocatalytic transformations, including the benzoin (B196080) condensation or Stetter reaction. nih.gov |

| Bifunctional Catalysis | After deprotection, the primary amine could work in concert with the imidazole ring. For example, the amine could bind a substrate while the imidazole acts as the catalytic site, or vice versa. |

| Ligand for Transition Metals | The imidazole's pyridine-like nitrogen is an excellent coordination site for various metals. researchgate.netnih.gov The resulting metal complexes could be screened for a wide range of catalytic activities. |

A particularly exciting avenue is the development of chiral catalysts. If a chiral center is introduced into the molecule (for instance, by using a chiral building block for the synthesis or by resolving the final product), it could lead to enantioselective catalysts for asymmetric synthesis. The development of new N-mesityl substituted imidazolium salts has already shown unprecedented reactivity and selectivity in various transformations. upenn.edu Applying similar design principles to this compound could unlock new frontiers in catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-Cbz-2-(1-imidazolyl)ethanamine, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Begin with the protection of the amine group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Cbz-protected intermediate. Subsequent coupling of the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions may be employed .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust parameters like temperature (e.g., 0–60°C), solvent polarity (DMF for polar intermediates), and stoichiometry to maximize yield (>80%) and purity (>95%) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to verify the Cbz-protected amine (δ 5.1–5.3 ppm for Cbz CH₂) and imidazole protons (δ 7.0–7.5 ppm). Compare with reference spectra of analogous compounds .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₅N₃O₂).

- FT-IR : Detect characteristic stretches (e.g., N–H at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodology :

- Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) .

- Structural analogs : Compare activity with derivatives like 2-(1H-imidazol-2-yl)ethanamine dihydrochloride () to identify structure-activity relationships (SAR). Differences in substituents (e.g., Cbz vs. benzyl groups) may explain divergent results .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 enzymes or histamine receptors .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodology :

- Kinetic studies : Use Michaelis-Menten assays to determine inhibition constants (Kᵢ). Vary substrate concentrations and measure initial reaction rates via spectrophotometry .

- Competitive vs. non-competitive inhibition : Compare Lineweaver-Burk plots in the presence/absence of the compound. For example, if lines intersect on the y-axis, competitive inhibition is likely .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) .

Q. How can researchers leverage computational tools to predict the physicochemical properties of this compound?

- Methodology :

- Software : Use ChemAxon or ACD/Labs to calculate logP (hydrophobicity), pKa (ionization states), and solubility. Predict metabolic stability via cytochrome P450 interaction simulations .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (e.g., using GROMACS) .

- Table : Key predicted properties:

| Property | Predicted Value |

|---|---|

| LogP | 2.1–2.5 |

| Aqueous solubility (25°C) | ~5 mg/mL |

| Topological polar surface | 60 Ų |

Data Analysis and Optimization

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology :

- Process analytical technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reactions in real time .

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and purity .

- Statistical control : Apply Six Sigma principles to reduce variability (e.g., control charts for reaction yields) .

Q. How should researchers optimize HPLC methods for purity analysis of this compound?

- Methodology :

- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases like acetonitrile/water (70:30 v/v) + 0.1% TFA .

- Detection : UV at 254 nm (imidazole absorption). Adjust flow rate (1.0 mL/min) and column temperature (30°C) for baseline separation .

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

Biological and Pharmacological Research

Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound?

- Methodology :

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Fungal assays : Screen against C. albicans via disk diffusion. Include controls (e.g., fluconazole) and assess synergy with existing antifungals .

- Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption .

Q. How can target engagement studies validate the interaction of this compound with histamine receptors?

- Methodology :

- Radioligand binding : Compete with [³H]-mepyramine for H₁ receptor binding in HEK293 cells. Calculate IC₅₀ values .

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in response to receptor activation .

- Mutagenesis : Introduce point mutations (e.g., Asp107Ala in H₁ receptors) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.